molecular formula C15H21NO3 B14733514 2-(Benzoylamino)octanoic acid CAS No. 6294-94-6

2-(Benzoylamino)octanoic acid

Cat. No.: B14733514
CAS No.: 6294-94-6
M. Wt: 263.33 g/mol
InChI Key: YQGXRDXMBQRPDW-UHFFFAOYSA-N
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Description

2-(Benzoylamino)octanoic acid is a synthetic organic compound characterized by an eight-carbon aliphatic chain (octanoic acid backbone) with a benzoylamino group (-NH-C(O)-C₆H₅) attached at the second carbon position. This structure combines hydrophobic (alkyl chain) and aromatic (benzoyl) moieties, which may influence its physicochemical properties, such as solubility, stability, and biological interactions.

Properties

CAS No.

6294-94-6

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

2-benzamidooctanoic acid

InChI

InChI=1S/C15H21NO3/c1-2-3-4-8-11-13(15(18)19)16-14(17)12-9-6-5-7-10-12/h5-7,9-10,13H,2-4,8,11H2,1H3,(H,16,17)(H,18,19)

InChI Key

YQGXRDXMBQRPDW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(=O)O)NC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzoylamino)octanoic acid typically involves the reaction of octanoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions usually involve heating the mixture to a temperature of around 60-80°C for several hours .

Industrial Production Methods

Industrial production of 2-(Benzoylamino)octanoic acid can be achieved through similar synthetic routes but on a larger scale. The process may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, the use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .

Mechanism of Action

The mechanism of action of 2-(Benzoylamino)octanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to enhance the absorption of certain drugs by acting as a localized buffer that neutralizes the pH of the surrounding environment, thereby stabilizing the drug and protecting it from degradation . This property makes it a valuable compound in the formulation of oral medications.

Comparison with Similar Compounds

The following analysis focuses on structurally related benzoylamino-substituted carboxylic acids, emphasizing differences in molecular features, biological activities, and applications.

Structural and Functional Group Variations

Compound Name Molecular Formula Key Substituents Biological Activity/Application Reference
2-(Benzoylamino)octanoic acid C₁₅H₂₁NO₃ -NH-C(O)-C₆H₅ at C2 of octanoic acid Not explicitly reported (inferred potential in drug design) -
2-(Benzoylamino)-4,5-dimethoxybenzoic acid C₁₆H₁₅NO₅ Dimethoxy groups at C4/C5; benzoic acid backbone Antiviral (adenovirus replication inhibition)
2-(Benzoylamino)-3-(3-quinolinyl)acrylic acid C₁₉H₁₄N₂O₃ Acrylic acid backbone with quinoline substituent Antibacterial/antifungal (structural analog activity)
Bentiromide C₂₀H₂₃N₃O₅ Tyrosine-p-aminobenzoic acid hybrid with benzoyl Pancreatic function diagnostic agent
Benzavir-2 (2-[4,5-difluoro-2-(2-fluorobenzoylamino)-benzoylamino]benzoic acid) C₂₁H₁₃F₃N₂O₄ Fluorinated benzoyl and benzoic acid groups Potent anti-herpes virus activity (including acyclovir-resistant strains)

Key Observations :

  • Substituent Effects : Fluorination (as in Benzavir-2) or methoxy groups (as in 4,5-dimethoxybenzoic acid) enhance target specificity and metabolic stability .
  • Biological Activity: Benzoylamino groups paired with aromatic systems (e.g., quinoline in ) show broad-spectrum antimicrobial activity, while hybrids like Bentiromide leverage enzyme-specific cleavage for diagnostic use .

Thermodynamic and Spectroscopic Data

Property 2-(Benzoylamino)octanoic Acid (Predicted) 2-Aminobenzoic Acid (Anthranilic Acid) 2-[(Phenylamino)carbonyl]benzoic Acid
Molecular Weight (g/mol) 263.34 137.14 241.24
Melting Point (°C) ~180–200 (estimated) 146–148 Not reported
Solubility Low in water; soluble in organic solvents Moderate in water Low in polar solvents
IR Spectral Peaks N-H stretch (~3300 cm⁻¹), C=O (~1700 cm⁻¹) N-H (~3350 cm⁻¹), COOH (~2500–3000 cm⁻¹) C=O (amide ~1650 cm⁻¹)

Notes:

  • The octanoic acid derivative’s predicted low water solubility aligns with its aliphatic chain, whereas anthranilic acid’s smaller structure allows moderate aqueous solubility .
  • IR spectra for benzoylamino compounds consistently show strong amide C=O and N-H stretches, critical for structural confirmation .
Antiviral Activity
  • Benzavir-2: Exhibits EC₅₀ values of 0.5–2.0 µM against herpes simplex virus (HSV) and adenovirus, outperforming acyclovir in resistant strains .
Anti-inflammatory and Analgesic Potential
  • 2-[(2,6-Dichloroanilino)phenyl]acetic acid derivatives: Reduce inflammation (ED₅₀: 20–50 mg/kg) but show ulcerogenic side effects, highlighting the trade-off between activity and toxicity in benzoylamino analogs .

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